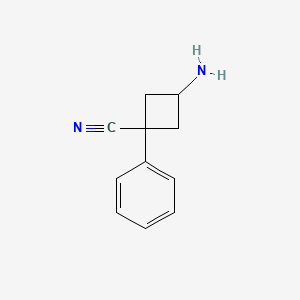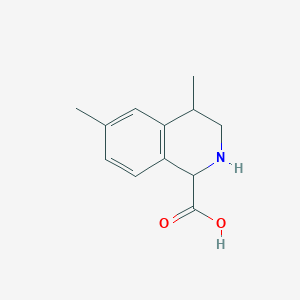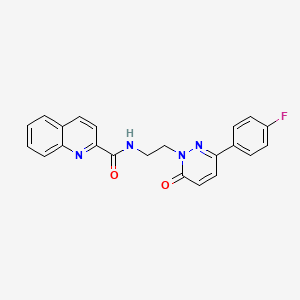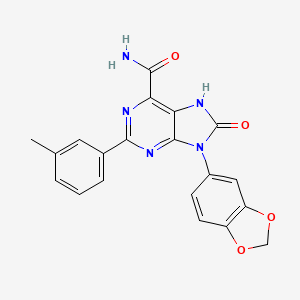![molecular formula C29H36N6O2 B2439739 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-69-5](/img/no-structure.png)
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
One study focused on the preparation of [1,2,4]triazoloquinazolinium betaines and investigated the molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines. This research provides insights into the crystal and molecular structure of such derivatives, elucidating the chemical processes involved in their synthesis and the structural characteristics of the resulting compounds (Crabb et al., 1999).
Quality Control and Pharmaceutical Applications
Another study developed quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research aimed to establish a comprehensive quality control framework, including solubility, identification, impurity profiling, and assay methods, to ensure the purity and efficacy of the compound for further in-depth studies (Danylchenko et al., 2018).
Antimicrobial Activity
The antimicrobial properties of triazine-based thiazolidinones and their derivatives have been explored. One study synthesized a novel series of thiazolidinone derivatives and evaluated their antimicrobial activity against a range of bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2012).
Novel Synthetic Routes and Derivatives
Research on the synthesis of [1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through a three-component condensation process demonstrates the chemical versatility and potential for creating diverse molecular structures within this chemical class. These synthetic pathways offer novel approaches to generating compounds with potential applications in various fields (Shikhaliev et al., 2005).
Antihypertensive and Anti-inflammatory Activities
Some derivatives of quinazolinone compounds have been synthesized and evaluated for their antihypertensive and anti-inflammatory activities. These studies contribute to the understanding of the biological activities of quinazolinone derivatives and their potential therapeutic applications, further underscoring the importance of this class of compounds in medicinal chemistry (Alagarsamy & Pathak, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in medicine or industry.
Please note that these analyses would require specialized knowledge and equipment, and may not be possible without access to a well-equipped laboratory. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Eigenschaften
CAS-Nummer |
902931-69-5 |
|---|---|
Produktname |
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molekularformel |
C29H36N6O2 |
Molekulargewicht |
500.647 |
IUPAC-Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H36N6O2/c1-20(2)13-14-34-28(37)23-7-5-6-8-24(23)35-26(30-31-29(34)35)11-12-27(36)33-17-15-32(16-18-33)25-19-21(3)9-10-22(25)4/h5-10,19-20H,11-18H2,1-4H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



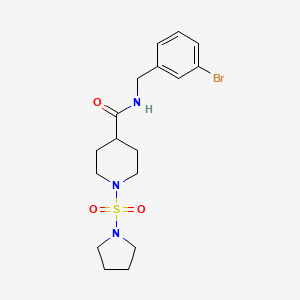
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)
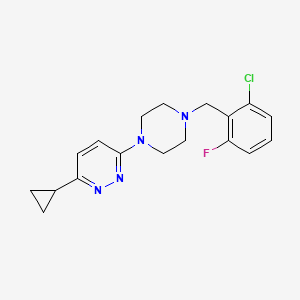
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)
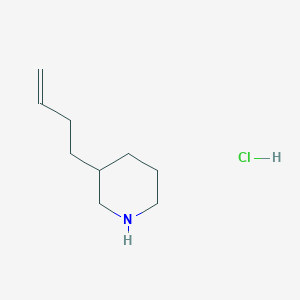
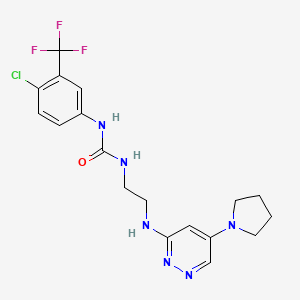
![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
